Cas no 166407-33-6 (D-Glucitol, O-b-D-galactopyranosyl-(1®2)-O-6-O-[(2E,4Z)-1-oxo-2,4-decadienyl]-b-D-galactopyranosyl-(1®3)-1,5-anhydro-1-C-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-,3-[(2E,4E,7S,8E,10E)-7-hydroxy-2,4,8,10-hexadecatetraenoate] (9CI))
![D-Glucitol, O-b-D-galactopyranosyl-(1®2)-O-6-O-[(2E,4Z)-1-oxo-2,4-decadienyl]-b-D-galactopyranosyl-(1®3)-1,5-anhydro-1-C-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-,3-[(2E,4E,7S,8E,10E)-7-hydroxy-2,4,8,10-hexadecatetraenoate] (9CI) structure](https://es.kuujia.com/scimg/cas/166407-33-6x500.png)
166407-33-6 structure
Nombre del producto:D-Glucitol, O-b-D-galactopyranosyl-(1®2)-O-6-O-[(2E,4Z)-1-oxo-2,4-decadienyl]-b-D-galactopyranosyl-(1®3)-1,5-anhydro-1-C-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-,3-[(2E,4E,7S,8E,10E)-7-hydroxy-2,4,8,10-hexadecatetraenoate] (9CI)
D-Glucitol, O-b-D-galactopyranosyl-(1®2)-O-6-O-[(2E,4Z)-1-oxo-2,4-decadienyl]-b-D-galactopyranosyl-(1®3)-1,5-anhydro-1-C-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-,3-[(2E,4E,7S,8E,10E)-7-hydroxy-2,4,8,10-hexadecatetraenoate] (9CI) Propiedades químicas y físicas
Nombre e identificación
-
- [(2S,3S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-6-[[(2E,4Z)-deca-2,4-dienoyl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[2,4-dihydroxy-6-(hydroxy
- 2)-O-6-O-[(2E,4Z)-1-oxo-2,4-decadienyl]-b-D-galactopyranosyl-(1®
- 3)-1,5-anhydro-1-C-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-,3-[(2E,4E,7S,8E,10E)-7-hydroxy
- 3)-1,5-anhydro-1-C-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-,3-[(2E,4E,7S,8E,10E)-7-hydroxy-2,4,8,10-hexadecatetraenoate] (9CI)
- 166407-33-6
- [(2S,3S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-6-[[(2E,4Z)-deca-2,4-dienoyl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-3-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2E,4E,8E,10E)-7-hydroxyhexadeca-2,4,8,10-tetraenoate
- D-Glucitol, O-beta-D-galactopyranosyl-(1-2)-O-6-O-((2E,4Z)-1-oxo-2,4-decadienyl)-beta-D-galactopyranosyl-(1-3)-1,5-anhydro-1-C-(2,4-dihydroxy-6-(hydroxymethyl)phenyl)-, 3-((2E,4E,7S,8E,10E)-7-hydroxy-2,4,8,10-hexadecatetraenoate)
- Fusacandin A
- D-Glucitol, O-.beta.-D-galactopyranosyl-(1.fwdarw.2)-O-6-O-[(2E,4Z)-1-oxo-2,4-decadienyl]-.beta.-D-galactopyranosyl-(1.fwdarw.3)-1,5-anhydro-1-C-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-, 3-[(2E,4E,7S,8E,10E)-7-hydroxy-2,4,8,10-hexadecatetraenoate]
- [(2S,3S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-6-[[(2E,4Z)-deca-2,4-dienoyl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-2-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-3-hydroxy-6-(hydroxymethyl)tetrahydropyran-4-yl] (2E,4E,8E,10E)-7-hydroxyhexadeca-2,4,8,10-tetraenoate
- D-Glucitol, O-b-D-galactopyranosyl-(1®2)-O-6-O-[(2E,4Z)-1-oxo-2,4-decadienyl]-b-D-galactopyranosyl-(1®3)-1,5-anhydro-1-C-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-,3-[(2E,4E,7S,8E,10E)-7-hydroxy-2,4,8,10-hexadecatetraenoate] (9CI)
-
- Renchi: InChI=1S/C51H74O21/c1-3-5-7-9-11-13-16-20-31(55)21-17-15-19-23-38(59)70-48-45(65)47(39-30(26-52)24-32(56)25-33(39)57)67-35(28-54)46(48)71-51-49(72-50-44(64)42(62)40(60)34(27-53)68-50)43(63)41(61)36(69-51)29-66-37(58)22-18-14-12-10-8-6-4-2/h11-20,22-25,31,34-36,40-57,60-65H,3-10,21,26-29H2,1-2H3/b13-11+,14-12-,17-15+,20-16+,22-18+,23-19+/t31?,34-,35+,36+,40-,41-,42-,43-,44+,45-,46+,47-,48+,49+,50-,51-/m0/s1
- Clave inchi: XRQGNAQBXJWDHO-BPNMBZMZSA-N
- Sonrisas: CCCCC/C=C/C=C/C(C/C=C/C=C/C(O[C@@H]1[C@@H](O)[C@H](C2=C(O)C=C(O)C=C2CO)O[C@H](CO)[C@H]1O[C@@H]1O[C@H](COC(/C=C/C=C\CCCCC)=O)[C@H](O)[C@H](O)[C@H]1O[C@@H]1O[C@@H](CO)[C@H](O)[C@H](O)[C@H]1O)=O)O
Atributos calculados
- Calidad precisa: 1022.472259
- Masa isotópica única: 1022.472259
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 12
- Recuento de receptores de enlace de hidrógeno: 21
- Recuento de átomos pesados: 72
- Cuenta de enlace giratorio: 29
- Complejidad: 1760
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 15
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 6
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 342
- Xlogp3: 2.5
Propiedades experimentales
- Denso: 1.4
- Punto de ebullición: 1163.6°Cat760mmHg
- Punto de inflamación: 326.2°C
- índice de refracción: 1.627
D-Glucitol, O-b-D-galactopyranosyl-(1®2)-O-6-O-[(2E,4Z)-1-oxo-2,4-decadienyl]-b-D-galactopyranosyl-(1®3)-1,5-anhydro-1-C-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-,3-[(2E,4E,7S,8E,10E)-7-hydroxy-2,4,8,10-hexadecatetraenoate] (9CI) Literatura relevante
-
Chilakapati Madhu,Bappaditya Roy,Pandeeswar Makam,Thimmaiah Govindaraju Chem. Commun., 2018,54, 2280-2283
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Mohammad Ziaur Rahman,Kenneth Davey,Shi-Zhang Qiao J. Mater. Chem. A, 2018,6, 1305-1322
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
166407-33-6 (D-Glucitol, O-b-D-galactopyranosyl-(1®2)-O-6-O-[(2E,4Z)-1-oxo-2,4-decadienyl]-b-D-galactopyranosyl-(1®3)-1,5-anhydro-1-C-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-,3-[(2E,4E,7S,8E,10E)-7-hydroxy-2,4,8,10-hexadecatetraenoate] (9CI)) Productos relacionados
- 1932437-17-6(tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate)
- 1142232-31-2(3-Methoxyphenethylzinc bromide)
- 1261606-29-4(C-(6,2'-Bis(trifluoromethyl)biphenyl-2-yl)-methylamine)
- 1805419-67-3(5-(Difluoromethyl)-4-iodo-3-nitro-2-(trifluoromethyl)pyridine)
- 2816913-33-2(6-Amino-5-bromo-4-fluoro-nicotinonitrile)
- 1803571-83-6(2-hydroxy-2-(piperidin-4-yl)acetamide)
- 10036-43-8(2-Fluoro-2-phenylacetonitrile)
- 892154-66-4(Benzenemethanol,4-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-)
- 2228110-40-3(tert-butyl N-1-(2-amino-3-hydroxy-2-methylpropyl)cyclohexylcarbamate)
- 2402829-29-0(Ethyl 2-bromo-3-cyclopropyl-3,3-difluoropropanoate)
Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos

Jinan Hanyu Chemical Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Henan Dongyan Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Shandong Feiyang Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Wuhan brilliant Technology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
